2-Cyano-3-(5-(3,4-dichlorophenyl)-2-furyl)-N-methylacrylamide
Description
Properties
CAS No. |
332057-91-7 |
|---|---|
Molecular Formula |
C15H10Cl2N2O2 |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-methylprop-2-enamide |
InChI |
InChI=1S/C15H10Cl2N2O2/c1-19-15(20)10(8-18)6-11-3-5-14(21-11)9-2-4-12(16)13(17)7-9/h2-7H,1H3,(H,19,20)/b10-6+ |
InChI Key |
CTBFFEQDOJSXAD-UXBLZVDNSA-N |
Isomeric SMILES |
CNC(=O)/C(=C/C1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl)/C#N |
Canonical SMILES |
CNC(=O)C(=CC1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Catalytic Systems
The Knoevenagel condensation between 5-(3,4-dichlorophenyl)furan-2-carbaldehyde and N-methyl-2-cyanoacetamide is the most direct route to the target compound. This reaction proceeds via a base-catalyzed deprotonation of the active methylene group in the cyanoacetamide, followed by nucleophilic attack on the aldehyde and subsequent elimination of water to form the α,β-unsaturated nitrile.
Poly(4-vinylpyridine) supported on (P4VP/) has been demonstrated as an efficient heterogeneous catalyst for analogous reactions, achieving 98% yield in water as a green solvent. Piperidine, a traditional homogeneous catalyst, facilitates the elimination step via iminium ion formation, with theoretical calculations indicating a free energy barrier of 21.8 kcal/mol for the rate-determining step.
Optimized Reaction Conditions
A comparative analysis of catalytic systems is provided below:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) | Source |
|---|---|---|---|---|---|---|
| P4VP/ | Water | 80 | 6 | 98 | 100 | |
| Piperidine | Ethanol | Reflux | 24 | 72 | 85 | |
| Ammonium Acetate | Methanol | 70 | 20 | 81 | 99.5 |
For the target compound, patent literature suggests using ethanol as the solvent with ammonium acetate (27 g per 0.1 mol aldehyde) under reflux (75–80°C) for 24 hours. Post-reaction workup involves distillation under reduced pressure, followed by extraction with dichloromethane and purification via silica gel chromatography.
Amide Coupling and Intermediate Synthesis
Pre-Formation of N-Methyl-2-Cyanoacetamide
In an alternative approach, N-methyl-2-cyanoacetamide is synthesized prior to condensation. A representative protocol involves:
-
Reacting methylamine with 2-cyanoacetic acid using ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane.
-
Stirring at room temperature for 12 hours, followed by aqueous workup and column chromatography (PE/EA = 3:1).
Key Data :
One-Pot Sequential Synthesis
Recent advancements enable a one-pot procedure where the amide coupling and Knoevenagel condensation occur sequentially. This method minimizes intermediate isolation steps and improves overall efficiency.
Isolation, Purification, and Isomer Control
Crystallization and Polymorphic Form Isolation
The crude product often exists as a mixture of E/Z isomers. Patent US20160272604A1 describes treating the racemic mixture with hydrogen bromide in acetic acid to selectively crystallize the E-isomer:
Solvent Recrystallization
Further purification uses isopropyl alcohol and ethyl acetate:
-
Reflux in isopropanol (80–85°C, 2 hours), cool, and filter.
-
Wash with ethyl acetate (72–78°C, 2 hours) to achieve >99.9% purity.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furyl ring, leading to the formation of furyl ketones or aldehydes.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or amide.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Furyl ketones or aldehydes.
Reduction: Amines or amides.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is synthesized through a series of organic reactions, particularly the Knoevenagel condensation, which is essential for forming carbon–carbon double bonds. This method allows for the creation of derivatives with improved pharmacological profiles compared to traditional drugs. The incorporation of cyano and furan moieties enhances its reactivity and biological activity.
Synthesis and Derivatives
The synthesis of 2-Cyano-3-(5-(3,4-dichlorophenyl)-2-furyl)-N-methylacrylamide involves several steps:
- Starting Materials : The synthesis begins with readily available aromatic compounds.
- Reactions : The Knoevenagel condensation is used to combine these materials effectively.
- Characterization : The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Anti-Inflammatory Properties
Recent studies have indicated that 2-Cyano-3-(5-(3,4-dichlorophenyl)-2-furyl)-N-methylacrylamide exhibits significant anti-inflammatory effects. In vitro assays have demonstrated its ability to modulate the production of inflammatory cytokines.
Case Studies
- In Vitro Studies : Research has shown that this compound can reduce the levels of nitrite and pro-inflammatory cytokines (IL-1β and TNFα) in macrophage cultures at non-cytotoxic concentrations.
- In Vivo Models : In models of induced paw edema and peritonitis, the compound significantly reduced inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases .
Potential Anti-Cancer Activity
The compound's structural features suggest potential anti-cancer properties, particularly through mechanisms involving apoptosis induction in cancer cells.
Mechanism of Action
The mechanism by which 2-Cyano-3-(5-(3,4-dichlorophenyl)-2-furyl)-N-methylacrylamide exerts its effects is not fully understood. it is believed to interact with molecular targets through its cyano and dichlorophenyl groups, which can form hydrogen bonds and π-π interactions with proteins and other biomolecules. These interactions may modulate the activity of enzymes, receptors, or other cellular components, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Chlorine Position : The 3,4-dichlorophenyl group in the target compound enhances lipophilicity and steric bulk compared to 2-chloro () or 2,5-dichloro () analogs. This may improve membrane permeability but reduce solubility .
- However, larger substituents may compromise metabolic stability .
- Cyano Group: The α-cyano moiety in the target compound and its analogs (–3, 5) enhances electrophilicity, facilitating covalent bonding with catalytic residues in proteases or sirtuins .
Electronic and Solubility Profiles
- Dichloro-substituted compounds (–3) show greater logP values, favoring blood-brain barrier penetration but requiring formulation optimization for in vivo use.
Biological Activity
2-Cyano-3-(5-(3,4-dichlorophenyl)-2-furyl)-N-methylacrylamide is a synthetic organic compound notable for its unique structural features, including a cyano group, dichlorophenyl group, and a furyl ring. Its molecular formula is C15H10Cl2N2O2, and it has a molecular weight of 321.2 g/mol. This compound has garnered attention in biological research due to its potential bioactive properties.
The biological activity of 2-Cyano-3-(5-(3,4-dichlorophenyl)-2-furyl)-N-methylacrylamide is primarily attributed to its ability to interact with various biological targets. The cyano and dichlorophenyl groups can form hydrogen bonds and π-π interactions with proteins and other biomolecules. This interaction may modulate the activity of enzymes, receptors, or other cellular components, leading to diverse biological effects such as anti-inflammatory and anticancer activities.
Anticancer Activity
Research has indicated that compounds structurally similar to 2-Cyano-3-(5-(3,4-dichlorophenyl)-2-furyl)-N-methylacrylamide exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines, suggesting potential for development as anticancer agents . The mechanism often involves the induction of apoptosis or inhibition of specific signaling pathways critical for tumor growth.
Anti-inflammatory Properties
In addition to its anticancer potential, this compound may also possess anti-inflammatory properties. Preliminary studies suggest that it could modulate the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. In vivo models have demonstrated reductions in paw edema and leukocyte migration, indicating its efficacy in treating inflammatory conditions .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Anticancer | Induces apoptosis; inhibits cell proliferation in cancer cell lines. |
| Anti-inflammatory | Reduces cytokine production; decreases inflammation in animal models. |
| Mechanism | Interacts with proteins via hydrogen bonds and π-π interactions; modulates enzyme activity. |
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer properties of related compounds, researchers found that derivatives similar to 2-Cyano-3-(5-(3,4-dichlorophenyl)-2-furyl)-N-methylacrylamide exhibited IC50 values ranging from 19.41 µM to 29.27 µM against human tumor cell lines. These findings indicate a promising starting point for further development of these compounds as potential anticancer agents .
Case Study 2: Anti-inflammatory Effects
In another study focusing on anti-inflammatory effects, the compound was tested in CFA-induced paw edema models. Results showed significant reduction in edema comparable to dexamethasone treatment at similar doses (50 mg/kg), highlighting its potential as an alternative anti-inflammatory drug .
Q & A
Q. What are the recommended methodologies for synthesizing 2-Cyano-3-(5-(3,4-dichlorophenyl)-2-furyl)-N-methylacrylamide, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves condensation reactions between substituted furan derivatives and acrylamide precursors. Key steps include:
- Catalyst Selection : Use palladium or copper catalysts for cross-coupling reactions to attach the 3,4-dichlorophenyl group to the furan ring .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction yields by stabilizing intermediates .
- Computational Pre-screening : Employ quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
- Yield Improvement : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, stoichiometry) and identify optimal conditions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the acrylamide backbone and substituent positions. The cyano group (C≡N) appears as a sharp singlet near 120 ppm in ¹³C NMR .
- X-ray Crystallography : Resolves spatial arrangement of the dichlorophenyl and furyl groups, critical for understanding steric effects .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for the labile cyano group .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Ventilation : Ensure local exhaust ventilation to mitigate inhalation risks from aerosolized particles .
- Waste Disposal : Incinerate at high temperatures (>800°C) to prevent environmental release of toxic byproducts (e.g., chlorinated dioxins) .
Advanced Research Questions
Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound for biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like kinase enzymes. The dichlorophenyl group may enhance hydrophobic interactions .
- QSAR Modeling : Train models on analogs (e.g., N-(3,4-dichlorophenyl)-2-methylacrylamide) to correlate substituent electronegativity with activity .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over time, focusing on the furyl group’s conformational flexibility .
Q. How should researchers address contradictory data in toxicity studies of this compound?
- Methodological Answer :
- Dose-Response Reassessment : Conduct in vitro assays (e.g., MTT for cytotoxicity) across multiple cell lines to identify cell-type-specific effects .
- Metabolite Analysis : Use LC-MS to detect reactive metabolites (e.g., epoxides) that may explain discrepancies in acute vs. chronic toxicity .
- Cross-Study Validation : Compare results with structurally similar compounds (e.g., chloranocryl) to isolate the impact of the cyano group .
Q. What experimental designs are optimal for studying the environmental fate of this compound?
- Methodological Answer :
- Biodegradation Assays : Use OECD 301B tests with activated sludge to measure half-life in aquatic systems .
- Soil Mobility Studies : Apply column chromatography to assess adsorption coefficients (Kd) in different soil types .
- Ecotoxicity Prediction : Leverage computational tools like ECOSAR to estimate LC50 values for aquatic organisms based on QSAR data .
Methodological Tables
Q. Table 1: Comparative Analysis of Synthesis Methods
Q. Table 2: Key Spectral Peaks for Structural Confirmation
| Technique | Diagnostic Signal | Functional Group Identified |
|---|---|---|
| ¹H NMR | δ 7.2–7.4 (multiplet, 2H) | Dichlorophenyl ring |
| ¹³C NMR | δ 160–165 (C=O) | Acrylamide carbonyl |
| HRMS | m/z 343.02 [M+H]+ | Molecular ion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
